Semaglutide Sodium

Obesity pharmacotherapy GLP-1 receptor agonist Weight management

Semaglutide sodium, the active moiety in FDA-approved once-weekly GLP-1RA therapies, is the most clinically differentiated reference standard. STEP-8 trial data show 15.8% mean weight loss vs. 6.4% for liraglutide. Its SNAC-enabled oral bioavailability (~0.8–1%) establishes it as the only validated oral GLP-1RA payload. PLGA microsphere compatibility (3–9 wt% loading) enables burst-free, lag-free sustained release—overcoming key limitations of earlier GLP-1RA depot formulations. Select semaglutide sodium as your reference standard for anti-obesity combination products, oral formulation development, and long-acting injectable platforms.

Molecular Formula C39H71N3O13
Molecular Weight 790.0 g/mol
Cat. No. B12435111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemaglutide Sodium
Molecular FormulaC39H71N3O13
Molecular Weight790.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C39H71N3O13/c1-39(2,3)55-38(50)32(42-34(44)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-36(46)47)20-21-33(43)40-22-24-51-26-28-53-30-35(45)41-23-25-52-27-29-54-31-37(48)49/h32H,4-31H2,1-3H3,(H,40,43)(H,41,45)(H,42,44)(H,46,47)(H,48,49)/t32-/m0/s1
InChIKeyLFRVVIWQLPSCSS-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Semaglutide Sodium: A Once-Weekly GLP-1 Receptor Agonist with Quantifiable Differentiation for Weight Management and Glycemic Control


Semaglutide sodium is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist (GLP-1RA) engineered through strategic amino acid substitutions (Aib8, Arg34) and lysine-26 derivatization with a C18 fatty diacid, enabling high albumin binding and a half-life of ~46 h in mini-pigs, supporting once-weekly subcutaneous administration [1]. It is the active moiety in FDA-approved therapies (Ozempic®, Wegovy®) and, when co-formulated with sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), achieves oral bioavailability of ~0.8–1 %, a breakthrough that established the first oral GLP-1RA (Rybelsus®) [2]. The sodium salt form (CAS 910463-68-2 free base) is the standard reference compound for in vitro, in vivo, and bioanalytical applications, offering defined solubility (≥100 mg/mL in water) and stability characteristics critical for reproducible research and formulation development .

Why Semaglutide Sodium Cannot Be Simply Substituted by Other GLP-1RAs in Scientific or Industrial Workflows


Despite sharing a common target, GLP-1RAs exhibit pronounced divergence in receptor binding kinetics, biased signaling profiles, pharmacokinetic half-lives, and albumin affinity that drive quantitatively different in vivo efficacy outcomes. Semaglutide's GLP-1R binding affinity (0.38 ± 0.06 nM) is three-fold weaker than liraglutide, yet its >100-fold higher albumin binding extends half-life to ~46 h vs. ~11–15 h for liraglutide, directly enabling once-weekly instead of once-daily dosing . In head-to-head clinical trials, semaglutide 2.4 mg produced significantly greater weight loss than liraglutide 3.0 mg (STEP-8 trial) and superior HbA1c reduction versus dulaglutide in meta-analyses, while tirzepatide (a dual GIP/GLP-1RA, not a pure GLP-1RA) outperformed semaglutide in SURMOUNT-5—demonstrating that within-class interchange is not supported by quantitative efficacy data [1][2][3].

Quantitative Differentiation of Semaglutide Sodium Against Key Comparators: A Procurement-Relevant Evidence Guide


Head-to-Head Weight Loss Superiority: Semaglutide 2.4 mg vs. Liraglutide 3.0 mg (STEP-8 Trial)

In the STEP-8 randomized, double-blind, 68-week trial directly comparing semaglutide 2.4 mg once-weekly vs. liraglutide 3.0 mg once-daily in adults with overweight or obesity without diabetes (N=338), semaglutide produced a mean body weight reduction of 15.8% vs. 6.4% for liraglutide—a treatment difference of −9.4 percentage points (95% CI, −12.0 to −6.8; P<0.001) [1]. The proportions achieving ≥10%, ≥15%, and ≥20% weight loss were also significantly higher with semaglutide.

Obesity pharmacotherapy GLP-1 receptor agonist Weight management

Glycemic Control and Weight Loss: Semaglutide vs. Dulaglutide in T2DM Meta-Analysis

A 2025 systematic review and meta-analysis of randomized controlled trials comparing semaglutide with dulaglutide in patients with type 2 diabetes found that semaglutide achieved a mean HbA1c reduction of 1.45% versus 1.1% for dulaglutide, and mean weight loss of 1.44 kg versus 1.2 kg. The pooled analysis favored semaglutide with a mean HbA1c difference of −0.81% (95% CI, −0.92 to −0.70) [1]. A separate comprehensive meta-analysis confirmed that semaglutide demonstrated superior glycaemic control and weight loss compared with dulaglutide, while dulaglutide and liraglutide exhibited comparable clinical efficacy [2].

Type 2 diabetes Glycemic control GLP-1RA comparative efficacy

Receptor Binding and Pharmacokinetic Differentiation: Semaglutide vs. Liraglutide at the Molecular Level

Semaglutide's GLP-1R affinity is 0.38 ± 0.06 nM, which is approximately three-fold lower than liraglutide's affinity; however, its albumin binding is dramatically higher, conferring a plasma half-life of 46.1 h (i.v. mini-pig) and a mean residence time (MRT) of 63.6 h after s.c. dosing . This contrasts with liraglutide's half-life of ~11–15 h, requiring once-daily administration. The extended half-life is attributable to the C18 fatty diacid moiety that reversibly binds albumin and reduces renal clearance [1].

GLP-1R binding affinity Albumin binding Pharmacokinetics

Oral Bioavailability Breakthrough: Semaglutide/SNAC vs. Unformulated GLP-1RAs

Unformulated semaglutide exhibits negligible oral bioavailability (<0.1%). Co-formulation with the absorption enhancer sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) increases bioavailability to ~0.8–1%, representing an approximately 200-fold improvement in preclinical models [1]. An independent study demonstrated that semaglutide formulated with a phosphatidylcholine salt of SNAC achieved ~4-fold higher absorption using only one-third the SNAC amount compared to standard Rybelsus® formulations [2]. This oral delivery capability is unique among approved GLP-1RAs; neither liraglutide nor dulaglutide has an oral formulation with demonstrated clinical efficacy.

Oral peptide delivery SNAC absorption enhancer Bioavailability

Sustained-Release Formulation Potential: Semaglutide Sodium Salt in PLGA Microspheres

A 2022 patent (WO2023209662A1) discloses sustained-release microspheres comprising semaglutide or its pharmaceutically acceptable salt (including sodium) and poly(lactide-co-glycolide) (PLGA). When the semaglutide content is ≥3 wt% and <9 wt% of the microspheres, the formulation achieves long-term sustained release without initial burst and with no lag phase—a profile that distinguishes it from earlier PLGA-based GLP-1RA depots that typically exhibit a 2–4 week release delay and cumulative release below 30% [1]. This enables potential once-monthly or longer dosing intervals, a target not yet commercially realized for any GLP-1RA.

Sustained release PLGA microspheres Long-acting injectables

High-Value Application Scenarios for Semaglutide Sodium Based on Quantitative Differentiation Evidence


Obesity Pharmacotherapy Research Requiring Maximal Weight Loss Efficacy

Based on the STEP-8 head-to-head data, semaglutide 2.4 mg achieves 15.8% mean weight loss vs. 6.4% for liraglutide 3.0 mg—a 9.4 percentage point advantage [1]. Investigators designing obesity intervention studies where maximal weight reduction is the primary endpoint should select semaglutide as the GLP-1RA arm to ensure discriminative power against comparators. For industrial procurement, this efficacy gap justifies semaglutide as the reference standard API for developing novel anti-obesity combination products.

Type 2 Diabetes Clinical Trial Design: Optimizing Glycemic Control Endpoints

Meta-analytic evidence demonstrates semaglutide's HbA1c reduction of 1.45% versus dulaglutide's 1.1% (pooled difference −0.81%) [1]. Sponsors developing new T2DM therapeutics should consider semaglutide as the active comparator when the trial aims to demonstrate non-inferiority or superiority on HbA1c endpoints, as it represents the most stringent efficacy benchmark among once-weekly GLP-1RAs.

Oral Peptide Delivery and Formulation Development Programs

Semaglutide's SNAC-enabled oral bioavailability (~0.8–1%) is a 200-fold improvement over unformulated peptide, and advanced SNAC salt formulations have shown 4× higher absorption with reduced enhancer load [1][2]. Pharmaceutical scientists developing oral peptide delivery platforms should use semaglutide sodium as the model payload, as it is the only GLP-1RA with clinically validated oral absorption, providing a benchmark for permeability enhancer screening, in vitro–in vivo correlation (IVIVC) models, and solid dosage form optimization.

Long-Acting Injectable (LAI) Product Development with PLGA Microsphere Technology

Patent disclosures confirm semaglutide sodium can be formulated into PLGA microspheres at 3–9 wt% loading to achieve continuous release without burst or lag, overcoming a key limitation of earlier GLP-1RA depot formulations that exhibit 2–4 week lag phases [1]. CROs and pharmaceutical companies pursuing once-monthly or longer GLP-1RA injectables should prioritize semaglutide sodium as the API candidate based on this documented formulation compatibility, which may reduce development risk and accelerate timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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